Antiviral Activity of 3,5-Disubstituted-4-isoxazolecarbonitriles Against Coxsackievirus A9: Class-Level Potency Context
The isoxazolecarbonitrile class to which the target compound belongs has demonstrated antiviral activity against Coxsackievirus A9 in academic studies [1]. While the specific EC50 of the target compound has not been disclosed in accessible primary literature, the class-level evidence establishes antiviral potential distinct from non-isoxazolecarbonitrile chemotypes. The structurally related compound 3-methylthio-5-(4-hydroxyphenyl)-4-isoxazolecarbonitrile is a key intermediate in the patent literature for antiviral 4-isoxazolecarbonitriles [2], providing a structural benchmark for comparison.
| Evidence Dimension | Antiviral activity against Coxsackievirus A9 |
|---|---|
| Target Compound Data | Not publicly disclosed in accessible primary literature |
| Comparator Or Baseline | Class-level: 3-substituted-5-aryl-4-isoxazolecarbonitriles show activity against Coxsackie B1, Polio 1, ECHO 9, Rhinovirus, and Measles viruses at non-cytotoxic doses [2] |
| Quantified Difference | Not calculable; target compound quantitative data unavailable |
| Conditions | Viral cytopathic effect (CPE) reduction assay; specific cell lines and protocols not disclosed for target compound [1][2] |
Why This Matters
Class-level antiviral activity establishes a rationale for selecting this chemotype but does not provide sufficient quantitative differentiation to prioritize the target compound over specific analogs.
- [1] Bisignano, B.; Timpanaro, R.; Garozzo, A.; Stivala, A.; Tempera, G.; Castro, A. Antiviral activity of isoxazolecarbonitriles against Coxsackievirus A9. University of Catania Institutional Repository, 2008. https://www.iris.unict.it/handle/20.500.11769/63969. View Source
- [2] US Patent 6,414,004. 3-substituted 5-aryl-4-isoxazolecarbonitriles having antiviral activity. Justia Patents, filed May 7, 1999, issued July 2, 2002. https://patents.justia.com/patent/6414004. View Source
